NS11394

Description

Properties

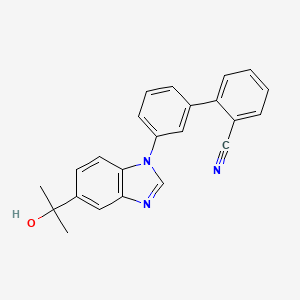

IUPAC Name |

2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-23(2,27)18-10-11-22-21(13-18)25-15-26(22)19-8-5-7-16(12-19)20-9-4-3-6-17(20)14-24/h3-13,15,27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKYSQGBIIIQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587781 | |

| Record name | NS-11394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951650-22-9 | |

| Record name | 3′-[5-(1-Hydroxy-1-methylethyl)-1H-benzimidazol-1-yl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951650-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-11394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951650229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-11394 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS-11394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PTH9FK74J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of NS11394

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS11394, chemically identified as 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein encompasses the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways associated with this compound.

Discovery of this compound

The discovery of this compound emerged from research efforts aimed at developing novel therapeutic agents targeting the GABAA receptor with improved side-effect profiles compared to classical benzodiazepines. Benzimidazoles were identified as a promising scaffold for GABAA receptor modulators.[5] The development of this compound likely involved a lead optimization program focused on enhancing subtype selectivity, particularly for α2, α3, and α5 subunits, while minimizing activity at the α1 subunit, which is associated with sedative effects.[1][2] This strategic approach led to the identification of this compound as a unique compound with a desirable pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, beginning with the formation of a key benzimidazole (B57391) intermediate followed by a Suzuki-Miyaura coupling to introduce the biphenyl (B1667301) moiety. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)ethanone

-

Materials: 4-Fluoro-3-nitroacetophenone, 3-bromoaniline (B18343).

-

Procedure: A solution of 4-fluoro-3-nitroacetophenone and 3-bromoaniline in a suitable solvent (e.g., dimethylformamide) is heated in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of 1-(4-(3-Bromophenylamino)-3-nitrophenyl)ethanone

-

Procedure: The product from Step 1 undergoes a nucleophilic aromatic substitution (SNAr) reaction with 3-bromoaniline.

Step 3: Synthesis of 1-(3-Bromo-phenyl)-5-(1-hydroxy-1-methyl-ethyl)-1H-benzoimidazole

-

Procedure: The nitro group of the compound from Step 2 is reduced to an amine using a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation). The resulting diamine undergoes cyclization in the presence of formic acid to form the benzimidazole ring. The ketone is then converted to the tertiary alcohol via a Grignard reaction with methylmagnesium bromide.

Step 4: Synthesis of 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile (this compound)

-

Materials: 1-(3-Bromo-phenyl)-5-(1-hydroxy-1-methyl-ethyl)-1H-benzoimidazole, (2-cyanophenyl)boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate).

-

Procedure: The final step involves a Suzuki-Miyaura cross-coupling reaction between the brominated benzimidazole intermediate and (2-cyanophenyl)boronic acid. The reaction is carried out in a suitable solvent system (e.g., toluene/ethanol/water) in the presence of a palladium catalyst and a base. The reaction mixture is heated under an inert atmosphere until completion. The product, this compound, is then isolated and purified by column chromatography.[5]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself.[1][2][6] It binds to the benzodiazepine (B76468) site on the GABAA receptor, which is located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel opening frequency in the presence of GABA, leading to an increased influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.

The subtype selectivity of this compound is a key feature of its pharmacological profile. It exhibits a functional selectivity profile of α5 > α3 > α2 > α1.[2][3][4] The high efficacy at α3 and α2 subunits is thought to contribute to its anxiolytic and analgesic effects, while the low efficacy at the α1 subunit is responsible for its reduced sedative and ataxic side effects compared to non-selective benzodiazepines.[1][2] Its activity at the α5 subunit may be related to its effects on memory and cognition.[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Receptor Subtype | Value | Reference |

| Ki | Rat Cortical Membranes | ~0.5 nM | [6] |

| Functional Selectivity | Human Recombinant | α5 > α3 > α2 > α1 | [2][3][4] |

Table 2: In Vivo Efficacy (Oral Administration)

| Animal Model | Species | Dose Range (mg/kg) | Effect | Reference |

| Formalin Test | Rat | 1 - 30 | Attenuation of nociceptive behaviors | [4] |

| Elevated Plus Maze | Rat/Mouse | 1 - 10 | Anxiolytic effects | [2] |

| Neuropathic Pain | Rat | 1 - 30 | Reversal of mechanical allodynia | [4] |

Table 3: Pharmacokinetic Parameters

| Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Excellent | [1][2] |

| Mouse | Oral | Data not available | Data not available | Data not available | Excellent | [2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Electrophysiology

-

Objective: To determine the modulatory effect of this compound on GABA-induced currents at different GABAA receptor subtypes.

-

Method: Two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant human GABAA receptors (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Procedure:

-

Oocytes are clamped at a holding potential of -70 mV.

-

GABA is applied at a concentration that elicits a submaximal current (EC10-EC20).

-

This compound is co-applied with GABA at various concentrations.

-

The potentiation of the GABA-induced current by this compound is measured and used to determine EC50 values.

-

-

Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using a non-linear regression analysis.

In Vivo Behavioral Assays

-

Objective: To assess the analgesic efficacy of this compound in a model of tonic pain.

-

Apparatus: A transparent observation chamber.

-

Procedure:

-

Rats are habituated to the testing environment.

-

This compound or vehicle is administered orally at a predetermined time before the test.

-

A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

-

Data Analysis: The total time spent in nociceptive behaviors is compared between the this compound-treated and vehicle-treated groups.

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Animals are administered this compound or vehicle orally prior to testing.

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).

-

The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.

-

-

Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Conclusion

This compound represents a significant advancement in the development of subtype-selective GABAA receptor modulators. Its unique pharmacological profile, characterized by potent anxiolytic and analgesic effects with a reduced liability for sedation, makes it a valuable tool for preclinical research and a potential lead compound for the development of novel therapeutics for anxiety and pain disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, offering a valuable resource for the scientific community.

References

- 1. WO2004087137A1 - Benzimidazole derivatives and their use for modulating the gabaa receptor complex - Google Patents [patents.google.com]

- 2. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]

- 3. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010055126A1 - Benzimidazole derivatives and their use for modulating the gabaa receptor complex - Google Patents [patents.google.com]

- 6. Benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Eureka | Patsnap [eureka.patsnap.com]

Pharmacological Profile of NS11394: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS11394, with the chemical name 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, is a novel small molecule that acts as a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits a unique pharmacological profile characterized by functional selectivity for α3 and α5 subunit-containing GABA-A receptors, with lower efficacy at α1 and α2 subunits.[1][3] This profile suggests a therapeutic potential for conditions such as anxiety and chronic pain, with a potentially reduced side-effect profile compared to non-selective benzodiazepines, particularly concerning sedation and ataxia.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site.[1] This binding enhances the effect of GABA, increasing the influx of chloride ions upon receptor activation and leading to hyperpolarization of the neuron. This enhanced inhibitory neurotransmission is the basis for its pharmacological effects. The subtype selectivity of this compound is a key feature, with a functional preference for α5 > α3 > α2 > α1 containing receptors.[1][3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potentiation of this compound at various human GABA-A receptor subtypes.

Table 1: Binding Affinity of this compound for Human GABA-A Receptor α Subtypes

| Receptor Subtype (co-expressed with β3 and γ2) | Ki (nM) |

| α1β3γ2 | 0.4 |

| α2β3γ2 | 0.8 |

| α3β3γ2 | 0.5 |

| α5β3γ2 | 0.1 |

Data are expressed as the mean of three to four independent experiments. The affinity was determined by radioligand binding assays using membranes from HEK293 cells stably expressing the respective human GABA-A receptor subtypes.

Table 2: Functional Potentiation of GABA-A Receptors by this compound

| Receptor Subtype (human, expressed in Xenopus oocytes) | EC50 for Potentiation (nM) | Maximal Potentiation (% of GABA EC20 response) |

| α1β2γ2 | 23 ± 5 | 150 ± 20 |

| α2β2γ2 | 11 ± 2 | 450 ± 50 |

| α3β2γ2 | 3.5 ± 0.6 | 800 ± 100 |

| α5β2γ2 | 1.8 ± 0.3 | 1200 ± 150 |

Data are presented as mean ± S.E.M. from electrophysiological recordings in Xenopus oocytes expressing the indicated human GABA-A receptor subtypes. Potentiation is expressed as the percentage increase in the current elicited by a submaximal concentration of GABA (EC20).

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured under standard conditions.

-

Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in the binding buffer.

-

-

Binding Assay:

-

The binding assay is performed in a 96-well plate format.

-

Membrane preparations (typically 20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site) and a range of concentrations of this compound.

-

The incubation is carried out at 4°C for 60-90 minutes to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., clonazepam).

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

Objective: To determine the functional potentiation (EC50 and maximal efficacy) of this compound on different GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are harvested from mature female Xenopus laevis frogs.

-

The oocytes are defolliculated by enzymatic treatment (e.g., collagenase).

-

cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, α2, α3, α5 in combination with β2 and γ2) are injected into the oocytes.

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.

-

-

Drug Application and Data Acquisition:

-

A baseline GABA response is established by applying a submaximal concentration of GABA (e.g., EC20).

-

This compound is then co-applied with the same concentration of GABA at various concentrations to determine its potentiating effect.

-

The inward chloride current is recorded and measured.

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by this compound is calculated as a percentage of the control GABA response.

-

Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the maximal potentiation are determined by non-linear regression analysis.

-

Visualizations

Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.

Conclusion

This compound is a potent and subtype-selective positive allosteric modulator of the GABA-A receptor with a unique profile that favors α3 and α5 subunits.[1][3] This selectivity translates to a promising preclinical profile, demonstrating anxiolytic and analgesic properties with a reduced liability for sedation and motor impairment typically associated with non-selective benzodiazepines.[1][2] The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound and similar subtype-selective GABA-A receptor modulators.

References

NS11394: A Technical Guide for a Subtype-Selective GABAA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NS11394 is a potent and subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits a distinct selectivity profile, with a rank order of potency for α5 > α3 > α2 > α1 subunits. This selectivity, particularly its low efficacy at the α1 subtype, contributes to a favorable preclinical safety profile, showing a reduced propensity for sedation and ataxia compared to non-selective benzodiazepines. This compound has demonstrated significant anxiolytic and analgesic effects in various rodent models, making it a valuable pharmacological tool for investigating the roles of specific GABAA receptor subtypes in neurotransmission and for exploring novel therapeutic strategies for anxiety and pain disorders.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound at various human GABAA receptor subtypes, as well as its in vivo efficacy in preclinical models.

Table 1: In Vitro Potency and Efficacy of this compound at Human GABAA Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Maximum Potentiation (% of GABA response) |

| α1β2γ2 | > 1000 | 20 ± 3 |

| α2β2γ2 | 160 ± 30 | 45 ± 5 |

| α3β2γ2 | 40 ± 8 | 70 ± 8 |

| α5β2γ2 | 25 ± 5 | 85 ± 10 |

Data are presented as mean ± SEM. EC50 values and maximum potentiation were determined using two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Preclinical Model | Species | Endpoint | Effective Dose Range (mg/kg, p.o.) |

| Elevated Plus Maze | Rat | Increased time in open arms | 1 - 10 |

| Marble Burying Test | Mouse | Reduced number of marbles buried | 3 - 30 |

| Formalin Test (Phase 2) | Rat | Reduced licking/biting time | 3 - 30 |

| Chronic Constriction Injury | Rat | Reversal of mechanical allodynia | 10 - 30 |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. The subtype selectivity of this compound is attributed to its differential affinity and efficacy at GABAA receptors containing different α subunits.

Caption: Mechanism of action of this compound on GABAergic neurotransmission.

Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes

Objective: To determine the potency (EC50) and efficacy (maximum potentiation) of this compound at different human GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are surgically removed and defolliculated by collagenase treatment.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2) at a 1:1:1 ratio. Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte to voltage-clamp the membrane potential at -70 mV.

-

GABA is applied at a concentration that elicits a submaximal response (EC10-EC20).

-

Once a stable baseline GABA current is established, this compound is co-applied with GABA at increasing concentrations.

-

The potentiation of the GABA-evoked current by this compound is measured.

-

-

Data Analysis: Concentration-response curves are generated, and EC50 values and maximum potentiation are calculated using non-linear regression analysis.

Caption: Workflow for two-electrode voltage clamp electrophysiology.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Male Wistar rats are used. Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered orally (p.o.) 60 minutes before testing.

-

Testing Procedure:

-

Each rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for 5 minutes.

-

The session is recorded by an overhead video camera.

-

-

Data Analysis: An automated tracking system is used to score the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Caption: Workflow for the Elevated Plus Maze experiment.

In Vivo Nociception Assay: Formalin Test

Objective: To evaluate the analgesic effects of this compound in a model of inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used. Animals are habituated to the observation chambers for at least 30 minutes before the test.

-

Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle is administered orally (p.o.) 60 minutes prior to the formalin injection.

-

Formalin Injection: A 5% formalin solution (50 µl) is injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately after injection, the rat is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for 60 minutes. The observation period is divided into two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-60 minutes, inflammatory pain).

-

Data Analysis: The total licking/biting time in each phase is calculated. A reduction in this behavior, particularly in Phase 2, indicates an analgesic effect.

Caption: Workflow for the Formalin Test.

Conclusion

This compound is a well-characterized pharmacological tool with a unique subtype-selective profile for GABAA receptors. Its demonstrated efficacy in preclinical models of anxiety and pain, coupled with a favorable side-effect profile, underscores its utility for dissecting the contributions of α2, α3, and α5-containing GABAA receptors to various physiological and pathological processes. The detailed methodologies provided in this guide offer a framework for researchers to utilize this compound effectively in their own investigations.

Unveiling the Therapeutic Potential of NS11394: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS11394 is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating a unique pharmacological profile with significant therapeutic promise. This technical guide provides a comprehensive overview of the core scientific data related to this compound, focusing on its mechanism of action, therapeutic targets, and preclinical efficacy. Quantitative data from key studies are summarized in structured tables for clarity. Detailed experimental protocols for the pivotal assays are provided, and key signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language), offering a clear and concise resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically known as 3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile, has emerged as a significant research compound due to its selective modulation of GABAA receptor subtypes.[1][2] Unlike non-selective benzodiazepines, which are associated with a range of side effects such as sedation, ataxia, and dependence, this compound exhibits a more favorable preclinical profile.[1][2] This is attributed to its differential efficacy at various α-subunit-containing GABAA receptors.[1] The primary therapeutic areas of interest for this compound are anxiety and chronic neuropathic pain.[2][3] This document serves as a technical guide to the foundational preclinical research on this compound.

Mechanism of Action and Therapeutic Targets

This compound functions as a positive allosteric modulator of GABAA receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. This modulation occurs at the benzodiazepine (B76468) binding site on the GABAA receptor complex. The therapeutic potential of this compound is intrinsically linked to its unique subtype selectivity profile.

GABAA Receptor Subtype Selectivity

The efficacy of this compound varies across different GABAA receptor α subunits, with a functional selectivity profile of α5 > α3 > α2 > α1.[1] This profile is crucial to its therapeutic window, as the α1 subunit is primarily associated with the sedative effects of benzodiazepines, while the α2 and α3 subunits are linked to anxiolytic actions, and the α5 subunit is involved in cognition and pain modulation.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound at Human GABAA Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Emax (% of GABA response) |

| α1β2γ2 | 180 ± 40 | 25 ± 3 |

| α2β2γ2 | 60 ± 10 | 50 ± 5 |

| α3β2γ2 | 30 ± 5 | 80 ± 7 |

| α5β2γ2 | 15 ± 3 | 100 ± 10 |

Data extracted from electrophysiological studies on Xenopus oocytes expressing human GABAA receptors.

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Anxiety (Vogel Conflict Test)

| Treatment | Dose (mg/kg, p.o.) | Number of Shocks Received |

| Vehicle | - | 5 ± 1 |

| This compound | 3 | 12 ± 2* |

| This compound | 10 | 25 ± 3 |

| Diazepam | 2 | 22 ± 3 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain (Formalin Test - Late Phase)

| Treatment | Dose (mg/kg, p.o.) | Paw Licking Time (s) |

| Vehicle | - | 150 ± 15 |

| This compound | 10 | 75 ± 10* |

| This compound | 30 | 40 ± 8 |

| Gabapentin | 100 | 55 ± 9 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Bioavailability (oral) | ~30% |

| Tmax (oral) | 1-2 hours |

| Half-life (t1/2) | ~4 hours |

| Brain/Plasma Ratio | ~1.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol was utilized to determine the in vitro efficacy of this compound at different human GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by collagenase treatment.

-

cRNA Injection: Oocytes were injected with a mixture of cRNAs encoding for the respective human GABAA receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Injected oocytes were incubated in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Oocytes were placed in a recording chamber and continuously perfused with a saline solution. Two glass microelectrodes filled with 3 M KCl were impaled into the oocyte. The membrane potential was clamped at -70 mV using a voltage-clamp amplifier.

-

Drug Application: GABA at a concentration that elicits approximately 20% of the maximal response (EC20) was co-applied with varying concentrations of this compound.

-

Data Analysis: The potentiation of the GABA-evoked current by this compound was measured. Concentration-response curves were generated to calculate EC50 and Emax values.

Vogel Conflict Test in Rats

This model was used to assess the anxiolytic-like effects of this compound.

Methodology:

-

Animal Preparation: Male Wistar rats were water-deprived for 48 hours prior to testing.

-

Drug Administration: this compound or vehicle was administered orally (p.o.) 60 minutes before the test.

-

Testing: Rats were placed in a test chamber with a drinking spout. After 20 licks from the spout, a mild electric shock was delivered to the rat through the spout. The test session lasted for 5 minutes.

-

Data Analysis: The total number of shocks received during the session was recorded. An increase in the number of shocks received is indicative of an anxiolytic effect.

Formalin Test in Rats

This model of inflammatory pain was used to evaluate the analgesic properties of this compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats were acclimated to the observation chambers.

-

Drug Administration: this compound or vehicle was administered orally (p.o.) 60 minutes prior to formalin injection.

-

Formalin Injection: A 5% formalin solution (50 µL) was injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: The amount of time the animal spent licking the injected paw was recorded in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).

-

Data Analysis: The cumulative licking time during the late phase was used to assess the anti-inflammatory analgesic effect of this compound.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the positive allosteric modulation of specific GABAA receptor subtypes. Its unique selectivity profile, with high efficacy at α3 and α5 subunits and low efficacy at the α1 subunit, provides a strong rationale for its anxiolytic and analgesic properties with a reduced side-effect liability compared to non-selective benzodiazepines. The quantitative data from preclinical in vitro and in vivo models consistently support its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar subtype-selective GABAA receptor modulators.

References

- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NS11394 in Neuropathic Pain: A Technical Guide

An In-Depth Examination of the Subtype-Selective GABAA Receptor Modulator

This technical guide provides a comprehensive overview of NS11394, a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, and its potential therapeutic role in neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical efficacy, and pharmacokinetic profile. All data is presented in a structured format to facilitate analysis and comparison, accompanied by detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Current therapeutic options often provide inadequate pain relief and are associated with significant side effects. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), represents a key target for analgesic drug development. Non-selective GABAA receptor agonists, such as benzodiazepines, have limited utility in treating neuropathic pain due to their narrow therapeutic window and pronounced sedative and ataxic effects, largely mediated by the α1 subunit of the GABAA receptor.

This compound is a novel benzimidazole (B57391) derivative that acts as a positive allosteric modulator of GABAA receptors with a distinct subtype selectivity profile. It has been investigated for its potential to produce analgesia in models of neuropathic and inflammatory pain, with a reduced side-effect profile compared to non-selective modulators.

Mechanism of Action: Subtype-Selective GABAA Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine (B76468) site on GABAA receptors, enhancing the effect of GABA. This potentiation of GABAergic inhibition is subtype-selective, with a rank order of functional efficacy at human recombinant GABAA receptors expressed in Xenopus oocytes as follows: α5 > α3 > α2 >> α1.[1][2] This selectivity is crucial, as the α2, α3, and α5 subunits are implicated in anxiolysis and analgesia, while the α1 subunit is primarily associated with sedation.[3][4]

Signaling Pathway

The binding of this compound to the α3 and α5 subunit-containing GABAA receptors in the spinal cord and other pain-processing areas of the CNS is thought to restore the inhibitory tone that is diminished in neuropathic pain states. This enhanced inhibition reduces neuronal hyperexcitability, a hallmark of neuropathic pain.

GABAergic signaling pathway modulated by this compound.

Quantitative Data

In Vitro GABAA Receptor Subtype Selectivity

The functional activity of this compound at different human GABAA receptor subtypes was determined using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes. The potentiation of the GABA EC20 response by this compound is summarized below.

| Receptor Subtype | EC50 (nM) | Emax (% potentiation of GABA response) |

| α1β2γ2 | 230 | 110 |

| α2β2γ2 | 78 | 270 |

| α3β2γ2 | 34 | 480 |

| α5β2γ2 | 23 | 620 |

| Table 1: In vitro functional activity of this compound at human GABAA receptor subtypes. Data sourced from Mirza et al. (2008). |

Efficacy in Preclinical Models of Neuropathic and Inflammatory Pain

This compound has demonstrated significant analgesic effects in various rodent models of pain.

| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Maximal Effect (% Reversal of Hypersensitivity) |

| Formalin-induced pain (Phase 2) | Rat | Oral | 3 - 30 | ~70% reduction in flinching |

| Capsaicin-induced secondary hyperalgesia | Rat | Oral | 10 - 30 | ~80% reversal |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Oral | 3 - 30 | >90% reversal of weight-bearing deficit |

| Chronic Constriction Injury (CCI) | Rat | Oral | 3 - 30 | ~100% reversal of mechanical allodynia |

| Spared Nerve Injury (SNI) | Rat | Oral | 3 - 30 | ~100% reversal of mechanical allodynia |

| Table 2: In vivo efficacy of this compound in rodent pain models. Data compiled from Munro et al. (2008). |

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound were evaluated in male Wistar rats.

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |

| T1/2 (h) | 2.9 ± 0.3 | 3.5 ± 0.4 |

| Cmax (ng/mL) | 338 ± 21 | 185 ± 23 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-∞ (ng·h/mL) | 485 ± 39 | 743 ± 81 |

| Clearance (mL/min/kg) | 34.4 ± 2.8 | - |

| Volume of Distribution (L/kg) | 8.8 ± 0.7 | - |

| Oral Bioavailability (%) | - | ~51% |

| Table 3: Pharmacokinetic parameters of this compound in male Wistar rats. Data sourced from Mirza et al. (2008). |

Experimental Protocols

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

Objective: To determine the functional selectivity and potency of this compound at different human GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Oocytes were harvested from anesthetized female Xenopus laevis and defolliculated by treatment with collagenase.

-

cRNA Injection: Oocytes were injected with a mixture of cRNAs encoding the respective α, β, and γ subunits of the human GABAA receptor.

-

Incubation: Injected oocytes were incubated for 2-7 days at 18°C in Barth's solution.

-

Electrophysiological Recording:

-

Oocytes were placed in a recording chamber and perfused with a saline solution.

-

Two glass microelectrodes filled with 3 M KCl were impaled into the oocyte.

-

The membrane potential was clamped at -70 mV.

-

GABA at a concentration eliciting ~20% of the maximal response (EC20) was co-applied with varying concentrations of this compound.

-

The potentiation of the GABA-induced current by this compound was measured.

-

-

Data Analysis: Concentration-response curves were fitted using a non-linear regression to determine EC50 and Emax values.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of this compound in a model of peripheral nerve injury-induced neuropathic pain.

Methodology:

-

Animal Subjects: Male Sprague-Dawley rats (180-220 g) were used.

-

Surgical Procedure:

-

Rats were anesthetized with isoflurane.

-

The right sciatic nerve was exposed at the mid-thigh level.

-

Four loose ligatures of 4-0 chromic gut were tied around the nerve.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Testing was performed before surgery (baseline) and at various time points post-surgery.

-

Rats were placed in individual Plexiglas chambers on a wire mesh floor.

-

Von Frey filaments with increasing bending forces were applied to the plantar surface of the ipsilateral hind paw.

-

The paw withdrawal threshold was determined using the up-down method.

-

-

Drug Administration: this compound or vehicle was administered orally at various doses.

-

Data Analysis: The reversal of mechanical allodynia was calculated as the percentage of the maximal possible effect (%MPE).

Experimental workflow for the CCI model.

Conclusion

This compound demonstrates a promising preclinical profile as a potential therapeutic for neuropathic pain. Its unique subtype selectivity for GABAA receptors containing α3 and α5 subunits over the α1 subunit provides a clear mechanistic rationale for its analgesic efficacy with a wider therapeutic window compared to non-selective benzodiazepines. The robust efficacy of this compound in multiple, mechanistically distinct animal models of neuropathic and inflammatory pain, coupled with a favorable pharmacokinetic profile, underscores its potential for further development. Future research should focus on translating these preclinical findings to clinical populations suffering from neuropathic pain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

NS11394: A Subtype-Selective GABAA Receptor Positive Allosteric Modulator for CNS Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NS11394 is a novel, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating a unique pharmacological profile with significant implications for the development of new therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, with a focus on its receptor occupancy, binding affinity, and functional efficacy at different GABAA receptor subtypes. Detailed experimental protocols and quantitative data are presented to support its characterization as a promising research tool and potential therapeutic candidate.

Introduction

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the CNS and are the targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. These receptors are pentameric ligand-gated ion channels composed of various subunit combinations, with the most common being α, β, and γ subunits. The specific α subunit isoform (α1-α6) within the receptor complex dictates its pharmacological and physiological properties. This compound has emerged as a significant compound due to its distinct selectivity profile, offering the potential for targeted therapeutic effects with an improved side-effect profile compared to non-selective benzodiazepines.[1][2]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors.[3] Unlike direct agonists that bind to the GABA binding site, this compound enhances the effect of GABA by increasing the receptor's affinity for its endogenous ligand. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.

References

- 1. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NS11394: In Vivo Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the pharmacological properties of NS11394, a subtype-selective positive allosteric modulator of the GABAA receptor. The information compiled herein is intended to guide researchers in the design and execution of preclinical studies to investigate the anxiolytic and analgesic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of GABAA receptors, exhibiting a functional selectivity profile of α5 > α3 > α2 > α1.[1] This modulation enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition. Its higher efficacy at α3 and α2 subunits is thought to contribute to its anxiolytic and analgesic effects, while its low efficacy at the α1 subunit is associated with a reduced side-effect profile, such as sedation and ataxia, commonly observed with non-selective benzodiazepines.[1]

Below is a diagram illustrating the signaling pathway of this compound at the GABAergic synapse.

Pharmacokinetic Profile

This compound has been reported to possess an excellent pharmacokinetic profile in rodents, which correlates well with its pharmacodynamic endpoints, such as CNS receptor occupancy.[1] However, specific quantitative data from publicly available literature is limited. The following table outlines the key pharmacokinetic parameters that should be determined in preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

|---|---|

| Tmax (Time to Maximum Concentration) | Data not available |

| Cmax (Maximum Plasma Concentration) | Data not available |

| t1/2 (Elimination Half-life) | Data not available |

| Bioavailability (%) | Data not available |

Note: This table is a template. Specific values for this compound are not currently available in the public domain and would need to be determined experimentally.

In Vivo Efficacy Studies

This compound has demonstrated efficacy in various rodent models of anxiety and pain. The effective oral dose range in rats for analgesic effects is reported to be 1-30 mg/kg.[2]

Table 2: Efficacy of this compound in Preclinical Models

| Model | Species | Route of Administration | Effective Dose Range | ED50 |

|---|---|---|---|---|

| Anxiety Models | ||||

| Elevated Plus Maze | Rat | Oral | Data not available | Data not available |

| Vogel Conflict Test | Rat | Oral | Data not available | Data not available |

| Pain Models | ||||

| Formalin-Induced Nociception | Rat | Oral | 1-30 mg/kg | Data not available |

| Capsaicin-Induced Nociception | Rat | Oral | 1-30 mg/kg | Data not available |

| Freund's Adjuvant-Induced Inflammatory Pain | Rat | Oral | 1-30 mg/kg | Data not available |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral | 1-30 mg/kg | Data not available |

Note: This table is a template. While effective dose ranges are reported for some models, specific ED50 values are not consistently available in the public domain and would need to be determined experimentally.

Safety and Tolerability

A key advantage of this compound is its improved side-effect profile compared to non-selective benzodiazepines. Antinociceptive effects are observed at doses 20 to 40-fold lower than those causing minor sedative or ataxic impairments in rats.[2]

Table 3: Side-Effect Profile of this compound in Rats

| Adverse Effect | Model | Route of Administration | Dose |

|---|---|---|---|

| Sedation | Various | Oral | Data not available |

| Ataxia | Rotarod, Beam Walk | Oral | Data not available |

Note: This table is a template. Specific doses causing sedation or ataxia are not detailed in the public literature and require experimental determination.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.

Analgesic Activity

This model assesses acute and persistent pain.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes prior to the formalin injection.

-

Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw during two phases:

-

Phase 1 (Acute): 0-5 minutes post-injection.

-

Phase 2 (Tonic): 15-60 minutes post-injection.

-

-

-

Endpoint: Reduction in the duration of nociceptive behaviors in Phase 1 and/or Phase 2 compared to the vehicle-treated group.

References

- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NS11394 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS11394 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting functional selectivity for subtypes containing α3 and α5 subunits.[1][2] It has demonstrated significant efficacy in rodent models of anxiety and pain, including inflammatory and neuropathic pain states.[1][3] this compound is characterized by a favorable pharmacokinetic profile, although specific quantitative parameters such as Cmax, Tmax, and half-life in rats are not extensively detailed in the public literature.[4][5] Studies consistently report oral bioavailability and a good correlation between plasma concentrations and central nervous system receptor occupancy.[4] This document provides detailed application notes and protocols for the use of this compound in common rat models of pain.

Mechanism of Action and Signaling Pathway

This compound enhances the function of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast synaptic inhibition in the central nervous system. Upon binding of the endogenous ligand GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

As a positive allosteric modulator, this compound does not directly activate the GABA-A receptor but binds to a distinct site, increasing the receptor's affinity for GABA and potentiating the chloride current initiated by GABA binding.[1] The selectivity of this compound for GABA-A receptors containing α3 and α5 subunits is thought to contribute to its analgesic and anxiolytic effects with a reduced side-effect profile (e.g., sedation and ataxia) compared to non-selective benzodiazepines, which primarily act on α1 subunit-containing receptors.[4]

References

- 1. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of age on the pharmacokinetics of polymorphic nimodipine in rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

NS11394: Application Notes and Protocols for a Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS11394 is a potent and subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting selectivity for α3 and α5 subunits.[1][2][3] This compound has garnered significant interest in neuroscience research and drug development for its potential therapeutic applications, particularly as an analgesic for chronic and neuropathic pain.[1][2][4] this compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, leading to a reduction in neuronal excitability. Its unique subtype selectivity profile, with higher efficacy at α3 and α5 subunits compared to α1 and α2, suggests a favorable therapeutic window with a reduced side-effect profile, such as sedation and ataxia, which are commonly associated with non-selective benzodiazepines.[4][5]

This document provides detailed application notes on the solubility of this compound in common laboratory solvents, its mechanism of action, and comprehensive protocols for its use in in-vitro and in-vivo experimental settings.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound.[3]

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | 71 | 200.89 | Use fresh, anhydrous DMSO to avoid reduced solubility.[3] |

| Ethanol | 71 | 200.89 | |

| Water | Insoluble | - |

Molecular Weight of this compound: 353.42 g/mol [3]

Mechanism of Action

This compound acts as a positive allosteric modulator at GABA-A receptors.[1][2] This means it binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound enhances the GABA-induced chloride current, thereby increasing the inhibitory tone in the nervous system.

The functional selectivity of this compound for GABA-A receptor subtypes is α5 > α3 > α2 > α1.[4][5] This profile is significant because the α1 subunit is primarily associated with the sedative effects of benzodiazepines, while α2 and α3 subunits are linked to anxiolytic and analgesic effects, and α5 is involved in learning and memory.[5] The low efficacy at the α1 subunit contributes to the reduced sedative and ataxic side effects observed with this compound compared to non-selective modulators.[4][5]

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The following are example protocols for the preparation of this compound solutions and its application in common experimental paradigms.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for in-vitro and in-vivo studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

To prepare a stock solution in DMSO or ethanol, add the appropriate volume of solvent to achieve the desired concentration (e.g., for a 10 mM stock solution, add 282.95 µL of solvent to 1 mg of this compound).

-

Vortex the solution thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[6]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage.[6] A stock solution in DMSO can be stored for up to 1 year at -80°C and 1 month at -20°C.[3]

Figure 2: Workflow for preparing this compound stock solutions.

Protocol 2: In-Vitro Electrophysiology (Patch-Clamp)

Objective: To characterize the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured cells or brain slices.

Materials:

-

Cells expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

External and internal recording solutions

-

GABA

-

This compound stock solution (in DMSO)

-

Perfusion system

Procedure:

-

Prepare the external and internal recording solutions. The final concentration of DMSO in the external solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.

-

Dilute the this compound stock solution to the final desired concentration in the external recording solution immediately before use. For electrophysiology studies, this compound has been used at a concentration of 1 µM.[7]

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

After washing out the GABA, pre-apply the external solution containing this compound for a defined period (e.g., 1-5 minutes).

-

Co-apply GABA and this compound and record the potentiated current response.

-

Wash out the compounds and record the recovery of the baseline response.

-

Data can be analyzed by comparing the amplitude, charge transfer, or other kinetic properties of the GABA-evoked currents in the absence and presence of this compound.

Protocol 3: In-Vivo Administration for Behavioral Studies (Rodent Models)

Objective: To assess the effects of this compound on pain, anxiety, or other behavioral phenotypes in rodent models.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)[6]

-

Gavage needles or injection syringes

-

Appropriate animal model of pain or anxiety

Procedure:

-

Prepare the vehicle solution.

-

Suspend the this compound powder in the vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension. For oral administration, formulations with a solubility of at least 2.5 mg/mL have been described.[6]

-

Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). Doses used in rats for oral administration have ranged from 1 to 30 mg/kg.[4][7]

-

Conduct the behavioral testing at the appropriate time point after drug administration, based on the pharmacokinetic profile of the compound.

-

Include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GABA-A receptor subtypes in various physiological and pathological processes. Its favorable solubility in common laboratory solvents and well-characterized mechanism of action make it suitable for a wide range of in-vitro and in-vivo applications. The protocols provided here serve as a starting point for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this promising compound. As with any experimental work, it is crucial to perform appropriate validation and optimization steps for specific applications.

References

- 1. NS-11394 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator this compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile] with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [3'-[5-(1-hydroxy-1-methyl-ethyl)-benzoimidazol-1-yl]-biphenyl-2-carbonitrile], a unique subtype-selective GABAA receptor positive allosteric modulator: in vitro actions, pharmacokinetic properties and in vivo anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of NS11394 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation of stock solutions of NS11394, a potent and subtype-selective positive allosteric modulator of GABA-A receptors. Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results in neuropharmacology and related fields.

Physicochemical Data and Solubility

This compound is a crystalline solid with poor aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 353.42 g/mol |

| Appearance | Crystalline solid |

| Solubility in DMSO | 71 mg/mL (approximately 200.89 mM)[1] |

| Solubility in Ethanol | 71 mg/mL[1] |

| Solubility in Water | Insoluble[1] |

| Purity | >99% |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Materials:

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 353.42 g/mol × 1000 mg/g = 3.5342 mg

-

-

Weighing this compound: On an analytical balance, carefully weigh 3.5342 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Securely cap the tube and vortex the mixture until the this compound is fully dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[2]

-

Storage of Stock Solution:

Preparation of Working Solutions for Cell-Based Assays

For in vitro experiments, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium or experimental buffer. It is critical to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.1%.

Example: Preparation of a 10 µM working solution in 1 mL of cell culture medium:

-

Intermediate Dilution: To minimize pipetting errors and the concentration of DMSO in the final solution, a serial dilution is recommended. First, prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., add 2 µL of the 10 mM stock to 18 µL of medium).

-

Final Dilution: Dilute the 1 mM intermediate stock 1:100 to achieve the final 10 µM working concentration. For a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. The final DMSO concentration will be 0.1%.

Visualized Experimental Workflow

Caption: A flowchart illustrating the preparation of this compound stock and working solutions.

Mechanism of Action: GABA-A Receptor Modulation

This compound is a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated chloride ion channel.[3] In the central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. This compound binds to an allosteric site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA.[4][5] This leads to an increased frequency or duration of channel opening, a greater influx of Cl⁻, and a more potent inhibitory signal.[6][7]

Caption: The signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NS-11394 - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. grokipedia.com [grokipedia.com]

- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for NS11394 in Electrophysiology Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS11394, a subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, in electrophysiology patch-clamp studies. This document includes detailed protocols, quantitative data, and visualizations to facilitate the investigation of this compound's effects on GABA-A receptor function.

Introduction to this compound

This compound is a potent and selective positive allosteric modulator of GABA-A receptors, demonstrating a functional selectivity for subtypes containing the α3 and α5 subunits.[1][2] Its unique profile, with higher efficacy at α3 and α5-containing receptors and lower efficacy at α1 and α2-containing receptors, makes it a valuable tool for dissecting the physiological and pathological roles of specific GABA-A receptor subtypes.[1] this compound has been investigated for its potential as an analgesic in chronic and neuropathic pain models.[1][2]

Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor.[3] Unlike agonists that directly activate the receptor, PAMs like this compound enhance the effect of the endogenous ligand, GABA.[3] This potentiation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. The subtype selectivity of this compound is attributed to its differential efficacy at various α subunits of the GABA-A receptor.

Quantitative Data

The following tables summarize the quantitative data for this compound from electrophysiological studies on human GABA-A receptors expressed in Xenopus oocytes.

| Receptor Subtype | GABA EC₅₀ (μM) | This compound Potentiation of GABA EC₅₀ Current (%) |

| α1β2γ2s | 3.5 | 150 ± 20 |

| α2β2γ2s | 1.2 | 250 ± 30 |

| α3β2γ2s | 1.5 | 600 ± 50 |

| α5β2γ2s | 0.8 | 800 ± 70 |

Table 1: Potentiation of GABA-induced currents by 1 μM this compound in various GABA-A receptor subtypes. Data are presented as mean ± S.E.M.

| Receptor Subtype | This compound EC₅₀ (nM) for Potentiation |

| α1β2γ2s | >1000 |

| α2β2γ2s | 320 ± 50 |

| α3β2γ2s | 85 ± 15 |

| α5β2γ2s | 40 ± 10 |

Table 2: EC₅₀ values of this compound for the potentiation of GABA-induced currents (at GABA EC₂₀) in different GABA-A receptor subtypes. Data are presented as mean ± S.E.M.

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on GABA-A receptors using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.

Materials

-

Cell Culture: HEK293 cells stably or transiently expressing the desired human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

This compound Stock Solution: 10 mM this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

-

External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal (Intracellular) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

-

GABA Stock Solution: 100 mM GABA in water. Store at -20°C.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

-

Patch-Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Experimental Workflow

Step-by-Step Protocol

-

Cell Preparation: Plate cells expressing the GABA-A receptor subtype of interest onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use. Prepare serial dilutions of GABA and this compound from stock solutions in the external solution. The final DMSO concentration should not exceed 0.1%.

-

Patch-Clamp Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a selected cell with a patch pipette filled with internal solution.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Establish a stable baseline recording.

-

Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀) for a short duration (e.g., 2-5 seconds) to establish a baseline response. Repeat this application until a stable response is obtained.

-

Pre-apply the desired concentration of this compound for a set period (e.g., 1 minute) by switching the perfusion solution.

-

Co-apply the same concentration of GABA in the continued presence of this compound and record the potentiated current.

-

To determine the concentration-response relationship, repeat the pre-application and co-application steps with a range of this compound concentrations.

-

Perform a washout by perfusing with the external solution alone and periodically applying GABA to monitor the recovery of the current to baseline levels.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation using the formula: ((I_this compound / I_baseline) - 1) * 100, where I_this compound is the current in the presence of this compound and I_baseline is the baseline GABA current.

-